molecular formula C22H25NO5 B255931 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Katalognummer B255931
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: MSWQHIBHMQVTTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, also known as THA, is a synthetic compound with potential therapeutic properties. THA belongs to the family of acridine derivatives and has been extensively studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Wirkmechanismus

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione exerts its neuroprotective effects by inhibiting the aggregation of amyloid beta and promoting the clearance of this protein from the brain. 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione also increases the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons.
Biochemical and Physiological Effects:
9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and improve mitochondrial function. 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has also been shown to increase the production of acetylcholine, a neurotransmitter that is important for memory and learning.

Vorteile Und Einschränkungen Für Laborexperimente

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has also been extensively studied and its mechanism of action is well understood. However, 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is also relatively unstable and can degrade over time.

Zukünftige Richtungen

There are several future directions for research on 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione. One area of research is the development of new synthetic methods for 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione that can improve its yield and purity. Another area of research is the development of new formulations of 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione that can improve its solubility and stability. Finally, further studies are needed to determine the safety and efficacy of 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione in human clinical trials.

Synthesemethoden

The synthesis of 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves several steps, including the condensation of 3,4,5-trimethoxybenzaldehyde and cyclohexanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after a series of purification steps, including recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been extensively studied for its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective properties and to inhibit the aggregation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

Produktname

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Molekularformel

C22H25NO5

Molekulargewicht

383.4 g/mol

IUPAC-Name

9-(3,4,5-trimethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C22H25NO5/c1-26-17-10-12(11-18(27-2)22(17)28-3)19-20-13(6-4-8-15(20)24)23-14-7-5-9-16(25)21(14)19/h10-11,19,23H,4-9H2,1-3H3

InChI-Schlüssel

MSWQHIBHMQVTTJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.